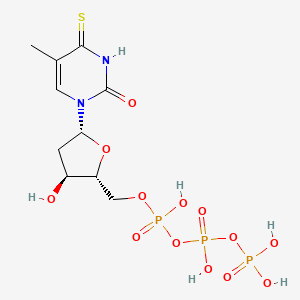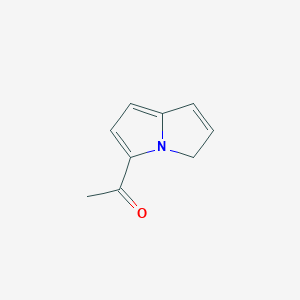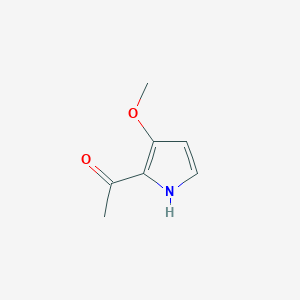![molecular formula C11H9NO4 B12854606 2-(2-Acetylbenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12854606.png)
2-(2-Acetylbenzo[d]oxazol-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Acetylbenzo[d]oxazol-4-yl)acetic acid is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its structure. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Acetylbenzo[d]oxazol-4-yl)acetic acid typically involves the reaction of 2-aminobenzoic acid with acetic anhydride to form the benzoxazole ringThe reaction conditions often include refluxing the reactants in a suitable solvent such as acetic acid or acetonitrile .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives, including this compound, often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Acetylbenzo[d]oxazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield oxides, while reduction can produce alcohol derivatives .
Aplicaciones Científicas De Investigación
2-(2-Acetylbenzo[d]oxazol-4-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex benzoxazole derivatives.
Biology: Studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-tumor and antiviral activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Acetylbenzo[d]oxazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammatory processes or interact with receptors in biological systems. Molecular docking studies have shown that benzoxazole derivatives can bind to proteins such as prostaglandin H2 synthase, indicating their potential as anti-inflammatory agents .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(2-Acetylbenzo[d]oxazol-4-yl)acetic acid include other benzoxazole derivatives such as:
- 2-(2-Phenylbenzo[d]oxazol-4-yl)acetic acid
- 2-(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole
- 2-(2-Oxoazepan-4-yl)acetic acid .
Uniqueness
What sets this compound apart from these similar compounds is its specific acetyl group at the 2-position, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C11H9NO4 |
|---|---|
Peso molecular |
219.19 g/mol |
Nombre IUPAC |
2-(2-acetyl-1,3-benzoxazol-4-yl)acetic acid |
InChI |
InChI=1S/C11H9NO4/c1-6(13)11-12-10-7(5-9(14)15)3-2-4-8(10)16-11/h2-4H,5H2,1H3,(H,14,15) |
Clave InChI |
SQTKXIDMHDZGKX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC2=C(C=CC=C2O1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Bromo-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-butyramide](/img/structure/B12854532.png)


![[(2S,3S)-3-phenyloxiran-2-yl]methanol](/img/structure/B12854565.png)





![1-[4'-(Methylsulfanyl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12854584.png)
![(4'-Tert-butyl[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B12854602.png)


